molecular formula C25H34N8OS B12357545 N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]-1,2,3,3a,4,6a-hexahydropyrrolo[3,4-c]pyrazole-5-carboxamide

N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]-1,2,3,3a,4,6a-hexahydropyrrolo[3,4-c]pyrazole-5-carboxamide

Cat. No.: B12357545
M. Wt: 494.7 g/mol
InChI Key: DGFQQSOUKUNSBD-WHRRRKDSSA-N
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Description

N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]-1,2,3,3a,4,6a-hexahydropyrrolo[3,4-c]pyrazole-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]-1,2,3,3a,4,6a-hexahydropyrrolo[3,4-c]pyrazole-5-carboxamide typically involves multi-step organic reactions. The starting materials and reagents are carefully chosen to ensure the desired stereochemistry and functional group compatibility. Common synthetic routes may include:

  • Formation of the pyrrolo[3,4-c]pyrazole core through cyclization reactions.
  • Introduction of the dimethylamino and phenylethyl groups via substitution reactions.
  • Attachment of the thieno[3,2-d]pyrimidinyl moiety through coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis, high-throughput screening, and process intensification may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]-1,2,3,3a,4,6a-hexahydropyrrolo[3,4-c]pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the dimethylamino group may yield a nitroso derivative, while reduction of the thieno[3,2-d]pyrimidinyl moiety may produce a dihydro derivative.

Scientific Research Applications

N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]-1,2,3,3a,4,6a-hexahydropyrrolo[3,4-c]pyrazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications, such as targeting specific receptors or enzymes.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]-1,2,3,3a,4,6a-hexahydropyrrolo[3,4-c]pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding, inhibition, or activation, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]-1,2,3,3a,4,6a-hexahydropyrrolo[3,4-c]pyrazole-5-carboxamide may include other pyrrolo[3,4-c]pyrazole derivatives, thieno[3,2-d]pyrimidinyl compounds, and dimethylamino-substituted molecules.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer distinct biological activity or chemical reactivity compared to similar compounds. This uniqueness can be leveraged in various applications, from drug development to material science.

Properties

Molecular Formula

C25H34N8OS

Molecular Weight

494.7 g/mol

IUPAC Name

N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]-1,2,3,3a,4,6a-hexahydropyrrolo[3,4-c]pyrazole-5-carboxamide

InChI

InChI=1S/C25H34N8OS/c1-15-26-18-11-12-35-20(18)23(27-15)29-22-17-13-33(25(2,3)21(17)30-31-22)24(34)28-19(14-32(4)5)16-9-7-6-8-10-16/h6-12,17,19,21-22,30-31H,13-14H2,1-5H3,(H,28,34)(H,26,27,29)/t17?,19-,21?,22?/m1/s1

InChI Key

DGFQQSOUKUNSBD-WHRRRKDSSA-N

Isomeric SMILES

CC1=NC2=C(C(=N1)NC3C4CN(C(C4NN3)(C)C)C(=O)N[C@H](CN(C)C)C5=CC=CC=C5)SC=C2

Canonical SMILES

CC1=NC2=C(C(=N1)NC3C4CN(C(C4NN3)(C)C)C(=O)NC(CN(C)C)C5=CC=CC=C5)SC=C2

Origin of Product

United States

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